Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate
CAS No.: 1427378-75-3
Cat. No.: VC3199663
Molecular Formula: C8H8FNO4S
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427378-75-3 |
|---|---|
| Molecular Formula | C8H8FNO4S |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | ethyl 2-fluorosulfonylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H8FNO4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3 |
| Standard InChI Key | DMHAOHYMEZLHNR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)F |
| Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)F |
Introduction
Chemical Identity and Properties
Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate is a structurally distinctive compound that belongs to the class of organofluorine compounds. Its molecular structure incorporates a pyridine ring with specific functional group attachments that contribute to its chemical reactivity and potential applications.
Basic Chemical Information
The compound's fundamental chemical parameters are critical for proper identification and characterization in research settings. These parameters are summarized in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 1427378-75-3 |
| Molecular Formula | C8H8FNO4S |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | ethyl 2-fluorosulfonylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H8FNO4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3 |
| Standard InChIKey | DMHAOHYMEZLHNR-UHFFFAOYSA-N |
| SMILES Notation | CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)F |
| PubChem Compound ID | 71756837 |
Synthesis Methods
The preparation of Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate typically involves multiple synthetic steps that must be carefully controlled to achieve good yields and purity. While specific synthetic routes can vary, several general approaches have been established in the literature.
Common Synthetic Approaches
Chemical Reactivity
Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate exhibits diverse chemical reactivity owing to its multiple functional groups. Understanding these reaction patterns is essential for its application in organic synthesis and medicinal chemistry.
Key Reaction Types
The compound can participate in various chemical transformations, including:
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Nucleophilic substitution reactions, particularly at the fluorosulfonyl group where the fluorine can be displaced by various nucleophiles
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Ester hydrolysis or transesterification reactions involving the carboxylate functionality
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Electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring
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Coordination chemistry through the pyridine nitrogen and other electron-rich sites
These reaction pathways can be exploited for the derivatization of the compound to produce analogs with modified properties or to incorporate the structure into larger molecular architectures.
Reactivity with Biological Nucleophiles
The electrophilic nature of the fluorosulfonyl group makes Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate particularly reactive toward biological nucleophiles, such as thiols, amines, and hydroxyl groups found in proteins and other biomolecules. This reactivity profile can lead to:
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Covalent modification of protein residues, particularly cysteine thiols
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Selective labeling of biomolecules under controlled conditions
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Potential inhibitory effects on enzymes through active site modification
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Structure-activity relationships that can be exploited in drug design
The combination of this reactivity with the structural features of the pyridine ring creates interesting possibilities for targeted biological interactions.
Applications in Scientific Research
Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate finds applications across multiple scientific disciplines due to its unique chemical properties and reactivity profile.
Organic Synthesis Applications
In the field of organic synthesis, this compound serves as:
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A building block for the preparation of more complex heterocyclic compounds
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A source of the fluorosulfonyl functionality for transfer to other molecules
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An intermediate in the synthesis of pharmaceutically relevant compounds
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A model substrate for studying various organic transformations
The presence of multiple functional groups provides synthetic chemists with various handles for selective manipulations, making it a versatile synthetic intermediate.
Medicinal Chemistry Applications
In medicinal chemistry and drug discovery, Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate contributes to:
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The development of covalent inhibitors targeting specific enzymes
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Structure-activity relationship studies for optimizing drug candidates
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The creation of pharmacological tools for investigating biological mechanisms
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Fragment-based drug discovery approaches where the compound may serve as a privileged scaffold
The fluorosulfonyl group, in particular, offers opportunities for selective protein modification, which can be valuable in developing targeted therapeutics.
Biological Activity
The biological interactions of Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate are primarily mediated through its electrophilic nature, which allows it to interact with biological nucleophiles in a variety of contexts.
Mechanisms of Biological Interaction
The compound's biological activity is characterized by:
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Covalent binding to nucleophilic amino acid residues in proteins, particularly cysteine thiols
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Potential inhibition of enzyme activity through modification of catalytic or allosteric sites
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Interactions with cellular redox systems due to its electrophilic properties
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Structure-specific recognition by various biological receptors
These mechanisms contribute to its potential applications in biological research and pharmaceutical development.
Structure-Activity Relationships
The relationship between the structural features of Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate and its biological effects reveals important insights:
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The fluorosulfonyl group serves as an electrophilic warhead that can target specific protein residues
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The pyridine ring provides a rigid scaffold that affects the spatial orientation of functional groups
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The carboxylate moiety influences solubility and may participate in hydrogen bonding interactions
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Modifications to various positions of the molecule can tune selectivity and reactivity profiles
Understanding these structure-activity relationships is crucial for optimizing derivatives with enhanced selectivity or potency for specific biological targets.
Analytical Characterization
Proper identification and characterization of Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate are essential for ensuring research quality and reproducibility. Various analytical techniques provide complementary information about the compound's structure and purity.
Spectroscopic Methods
Multiple spectroscopic techniques contribute to the comprehensive characterization of this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the connectivity and environment of hydrogen, carbon, and fluorine atoms
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Infrared (IR) spectroscopy identifies key functional groups, including the carbonyl (C=O) stretching of the ester and the S=O stretching of the fluorosulfonyl group
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Mass spectrometry confirms the molecular weight and can elucidate fragmentation patterns characteristic of the molecule
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UV-Vis spectroscopy may provide information about electronic transitions associated with the pyridine ring and conjugated systems
These complementary methods together provide a thorough structural confirmation of the compound.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate and separating it from structurally related compounds:
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High-Performance Liquid Chromatography (HPLC) allows for quantitative purity assessment
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Thin-Layer Chromatography (TLC) provides a rapid method for reaction monitoring and initial purity checks
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Gas Chromatography (GC) may be applicable for volatile derivatives or degradation products
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Preparative chromatography techniques facilitate the isolation of the pure compound from reaction mixtures
Establishing reliable analytical methods for this compound is critical for ensuring consistent quality in research applications.
Comparison with Similar Compounds
Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate belongs to a broader family of heterocyclic compounds bearing activating and functional groups. Comparing its properties with structurally related molecules provides valuable insights into structure-property relationships.
Related Pyridine Derivatives
When compared with other substituted pyridines, this compound exhibits distinctive characteristics:
These comparisons highlight the unique chemical space occupied by Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate among pyridine derivatives.
Fluorosulfonyl-Containing Compounds
Within the class of fluorosulfonyl-containing compounds:
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Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate combines the reactivity of the fluorosulfonyl group with the properties of a pyridine heterocycle
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The presence of the adjacent carboxylate group modulates the reactivity of the fluorosulfonyl moiety compared to simpler fluorosulfonyl compounds
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The heterocyclic nature of the compound affects its physical properties, such as solubility and melting point, compared to aliphatic fluorosulfonyl compounds
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The spatial arrangement of functional groups creates unique three-dimensional interaction potentials
These comparisons provide valuable context for understanding the distinctive properties of the compound.
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